Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
prop-2-enyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2,8,11H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQTVUJKOVJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443364 | |
| Record name | Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187265-40-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, 2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187265-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 4-Piperidone
The most common route to 4-hydroxypiperidine involves the reduction of 4-piperidone, a cyclic ketone. Sodium borohydride (NaBH₄) in methanol is widely employed for this transformation, achieving yields exceeding 80%.
Procedure :
- Deprotonation of 4-Piperidone Hydrochloride : 4-Piperidone hydrochloride hydrate (10 g) is dissolved in distilled water, and liquid ammonia is introduced to adjust the pH to 9–10. The freebase 4-piperidone is extracted with toluene, dried over anhydrous MgSO₄, and concentrated.
- Reduction with NaBH₄ : The freebase is dissolved in methanol, and NaBH₄ (2.5 equiv) is added portionwise under ice cooling. The mixture is refluxed for 4 hr, after which the solvent is removed under reduced pressure. The residue is acidified with dilute HCl, extracted with dichloromethane, and recrystallized from n-hexane to yield 4-hydroxypiperidine as a white solid.
Key Considerations :
Alternative Methods
While NaBH₄ is the reductant of choice, catalytic hydrogenation using Pd/C or Raney nickel has been explored for industrial-scale production. However, these methods require high-pressure equipment and exhibit lower selectivity due to over-reduction risks.
Carbamate Formation with Allyl Chloroformate
Reaction Mechanism
The second step involves reacting 4-hydroxypiperidine with allyl chloroformate to form the carbamate ester. This nucleophilic acyl substitution proceeds via the attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the chloroformate.
Procedure :
- Base-Mediated Reaction : 4-Hydroxypiperidine (5 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL). Triethylamine (Et₃N, 6 mmol) is added as a base to scavenge HCl. Allyl chloroformate (5.5 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 12 hr.
- Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate as a colorless liquid.
Optimization Insights :
- Solvent Choice : DCM provides optimal solubility and minimizes side reactions compared to THF or acetonitrile.
- Stoichiometry : A 10% excess of allyl chloroformate ensures complete conversion, as confirmed by TLC monitoring.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients achieves >98% purity. Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms the absence of unreacted starting materials.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 5.85–5.95 (m, 1H, CH₂=CH), 5.25–5.35 (m, 2H, CH₂=CH₂), 4.60–4.70 (m, 2H, OCOOCH₂), 3.80–4.00 (m, 2H, NCH₂), 3.20–3.40 (m, 2H, NCH₂), 2.60–2.80 (m, 1H, OH), 1.70–1.90 (m, 4H, piperidine CH₂).
- IR (neat) : 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| NaBH₄ Reduction | 85 | 95 | High | |
| Catalytic Hydrogenation | 70 | 88 | Moderate | |
| Allyl Chloroformate | 78 | 98 | High |
Key Takeaways :
- The NaBH₄/allyl chloroformate route offers the best balance of yield and scalability.
- Catalytic hydrogenation is less favored due to equipment costs and moderate yields.
Applications and Derivatives
This compound serves as a precursor to NMDA receptor antagonists (e.g., compounds with IC₅₀ values <0.1 μM) and radiolabeled probes for PD-L1 imaging. The allyl group enables further functionalization via thiol-ene reactions, expanding its utility in bioconjugation.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxopiperidine-1-carboxylate or 4-carboxypiperidine-1-carboxylate.
Reduction: Formation of 4-hydroxypiperidine-1-methanol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate with structurally related compounds, focusing on substituents, functional groups, and applications.
Structural Analogues with Piperidine Core
2.1.1. tert-Butyl 4-hydroxypiperidine-1-carboxylate (HC-6877)
- Molecular Formula: C₁₀H₁₉NO₃
- Substituents : tert-Butyl ester group, 4-hydroxypiperidine.
- CAS No.: 109384-19-2
- Purity : 98%
- The absence of a double bond in the ester group reduces reactivity compared to the allyl moiety, making it more suitable as a protective group in synthetic pathways.
2.1.2. Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- Molecular Formula: C₁₀H₁₅NO₂
- Substituents : Methyl ester, propargyl (prop-2-yn-1-yl) group at the 4-position.
- CAS No.: 1075218-87-9
- Comparison: The propargyl group introduces an alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).
Non-Piperidine Analogues
2.2.1. Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl acetate)
- Molecular Formula : C₁₁H₁₂O₂
- Substituents : Allyl group attached to a phenyl ring, acetate ester.
- CAS No.: 61499-22-7
- Comparison :
- The aromatic phenyl ring introduces distinct electronic properties (e.g., resonance stabilization) compared to the aliphatic piperidine core.
- The allyl group in Chavicyl Acetate contributes to a spicy odor profile, suggesting applications in fragrances, whereas the target compound’s piperidine scaffold may favor pharmacological relevance.
Table 1: Comparative Overview of Key Compounds
Biological Activity
Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate is a compound that has garnered interest in the fields of chemistry and biology due to its potential applications in medicinal chemistry and enzyme-substrate interaction studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C9H15NO3
- Molecular Weight: 185.223 g/mol
- Structure: The compound features a piperidine ring with a hydroxyl group and an ester functional group, which are critical for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxyl group and ester functionality facilitate hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors.
Key Interaction Pathways:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by mimicking substrate structures, thereby interfering with normal enzymatic processes.
- Receptor Binding: It has been employed in studies examining receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Biological Evaluations
Recent studies have highlighted the compound's potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Research indicates that it may exhibit significant activity against certain biological targets:
Case Studies
-
Enzyme-Substrate Interaction Studies:
- This compound was utilized to assess enzyme kinetics in various biochemical pathways. The compound's structural features allowed it to mimic natural substrates effectively, leading to significant insights into enzyme mechanisms.
-
Neurotransmitter System Research:
- In studies focused on the dopamine transporter, derivatives of this compound were synthesized and tested for their binding affinities. One enantiomer exhibited a 122-fold increase in potency compared to a standard reference ligand, highlighting its potential as a therapeutic agent in managing dopamine-related disorders .
- Cancer Therapeutics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
